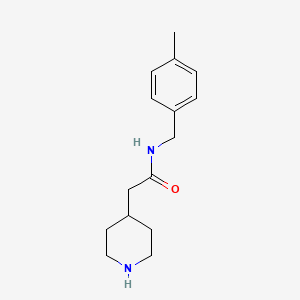

N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide

Description

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-piperidin-4-ylacetamide |

InChI |

InChI=1S/C15H22N2O/c1-12-2-4-14(5-3-12)11-17-15(18)10-13-6-8-16-9-7-13/h2-5,13,16H,6-11H2,1H3,(H,17,18) |

InChI Key |

XCPBNSMOARLXTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Piperidin-4-one Derivatives

A foundational approach involves reductive amination of N-Boc-piperidin-4-one (1 ) with 4-methylbenzylamine (2a ) under mild acidic conditions. Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane facilitates the conversion, yielding tert-butyl 4-((4-methylbenzyl)amino)piperidine-1-carboxylate (3a ) with 75–85% efficiency. Subsequent acylation with chloroacetyl chloride in dichloromethane at 0°C introduces the acetamide moiety, forming tert-butyl 4-(2-chloro-N-(4-methylbenzyl)acetamido)piperidine-1-carboxylate (5a ) in 85–90% yield. Final deprotection using trifluoroacetic acid (TFA) removes the Boc group, yielding N-(4-methylbenzyl)-2-(piperidin-4-yl)acetamide (6a ) with 50–95% purity after recrystallization.

Reaction Conditions:

-

Solvent: 1,2-Dichloroethane for reductive amination; dichloromethane for acylation.

-

Catalysts: STAB (1.5 equiv), acetic acid (1.5 equiv).

-

Temperature: Room temperature (20°C) for amination; 0°C for acylation.

HBTU/HOBt-Mediated Coupling Reactions

An alternative route employs hydroxybenzotriazole (HOBt) and HBTU as coupling agents to conjugate 2-(piperidin-4-yl)acetic acid (29 ) with 4-methylbenzylamine. Activation of the carboxylic acid group in 29 with HBTU and HOBt in dimethylformamide (DMF) generates a reactive intermediate, which undergoes nucleophilic attack by 4-methylbenzylamine to form the acetamide bond. Diisopropylethylamine (DIPEA) serves as a base, neutralizing HCl byproducts and driving the reaction to completion.

Optimization Insights:

Alkylation of Piperidine Thiol Intermediates

A less conventional method involves alkylation of 2-mercapto-4-methylpiperidine (2a ) with 2-chloro-N-(4-methylbenzyl)acetamide (1a ) in ethanol containing triethylamine (TEA). The thiol group in 2a displaces the chloride in 1a via nucleophilic substitution, forming 2-((4-methylpiperidin-2-yl)thio)-N-(4-methylbenzyl)acetamide (3a ). Hydrogenolysis of the thioether bond using Raney nickel under hydrogen atmosphere yields the final product, albeit with moderate efficiency (60–70%).

Critical Parameters:

-

Solvent Polarity: Ethanol’s moderate polarity balances reactivity and solubility.

-

Catalyst Loading: 10% w/w Raney nickel ensures complete desulfurization.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | STAB, chloroacetyl chloride | 50–95 | 90–95 | High purity; scalable | Boc deprotection requires TFA |

| HBTU/HOBt Coupling | HBTU, HOBt, DIPEA | 70–85 | 95–98 | Mild conditions; high selectivity | Costly reagents; solvent disposal |

| Thiol Alkylation | TEA, Raney nickel | 60–70 | 85–90 | Simple intermediates | Low yield; toxic byproducts |

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

-

Molecular Ion: m/z 246.35 [M+H]+ (calculated for C15H22N2O).

-

Fragmentation Pattern: Loss of 4-methylbenzyl group (m/z 159) followed by piperidine ring cleavage.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the benzyl group.

Scientific Research Applications

N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs

Key analogs and their distinguishing features are summarized below:

Structural Insights :

- The 4-methylbenzyl group in the target compound balances lipophilicity and steric effects, favoring membrane permeability compared to polar substituents (e.g., methoxy in ).

- The piperidin-4-yl moiety provides conformational flexibility and basicity, critical for interactions with enzymes like soluble epoxide hydrolase (sEH) .

Pharmacological Activities

Target Compound: Inferred Activities

While direct pharmacological data for N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide are unavailable, structurally related compounds exhibit:

Comparative Activity of Analogs

Key Trends :

- Electron-withdrawing groups (e.g., bromo in ) enhance target engagement through hydrophobic interactions.

- Heterocyclic appendages (e.g., pyridazinone in ) expand pharmacodynamic profiles by interacting with diverse enzyme pockets.

Comparative Analysis

Structural and Functional Trade-offs

- Lipophilicity : The 4-methylbenzyl group (logP ~2.5) offers optimal blood-brain barrier penetration compared to polar analogs (e.g., 4-methoxybenzyl, logP ~1.8) .

- Synthetic Accessibility : Piperidin-4-yl derivatives (e.g., 9a–9d in ) are synthesized in moderate yields (39–65%), whereas sulfonamide derivatives (e.g., ) require additional steps for sulfonyl group introduction.

Pharmacokinetic Considerations

- Metabolic Stability : Fluorinated analogs (e.g., ) resist oxidative metabolism better than methyl-substituted derivatives.

Biological Activity

N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide, also known as a derivative of piperidine, has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is pivotal in fatty acid metabolism and is associated with various inflammatory processes, making it a target for therapeutic interventions in pain management and cardiovascular diseases.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of sEH. By inhibiting this enzyme, the compound may enhance the levels of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and vasodilatory properties. This action can potentially lead to reduced pain and inflammation, providing a basis for its therapeutic applications in conditions such as arthritis and cardiovascular disorders.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Effects : The inhibition of sEH leads to decreased production of pro-inflammatory mediators.

- Analgesic Activity : Studies suggest that the compound may modulate pain pathways, potentially offering relief in chronic pain conditions.

- Cardiovascular Benefits : By enhancing EET levels, the compound may contribute to improved vascular function and reduced blood pressure.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes some key features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Piperidin-4-yl)acetamide | Basic structure without aromatic substitution | Lacks specific aromatic interactions |

| N-(3,4-Dimethylbenzyl)-2-piperidin-4-ylacetamide | Similar piperidine structure | Enhanced lipophilicity due to dimethyl groups |

| N-(Phenethyl)-2-piperidin-4-ylacetamide | Contains a phenethyl group | Different aromatic characteristics affecting activity |

This compound's specific 4-methylbenzyl substitution is crucial for its biological activity and receptor interactions compared to other compounds. This specificity could lead to distinct pharmacological profiles that warrant further exploration in drug development.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Inhibition Studies : In vitro assays demonstrated that the compound significantly inhibits sEH activity, leading to increased EET levels in cellular models. This effect was correlated with reduced inflammatory markers.

- Animal Models : In vivo studies using rodent models of inflammation showed that administration of this compound resulted in decreased paw swelling and pain sensitivity, suggesting its potential as an analgesic agent.

- Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for the compound, supporting its potential for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multicomponent reactions or stepwise alkylation/amidation. For example, analogous piperidine-acetamide derivatives are synthesized using nucleophilic substitution (e.g., coupling 4-methylbenzylamine with activated piperidin-4-yl intermediates) . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst choice (e.g., triethylamine for deprotonation). Yields vary significantly (e.g., 45% in a related synthesis ), emphasizing the need for optimization via Design of Experiments (DoE).

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and purity. For example, methylbenzyl protons appear as singlet(s) near δ 2.3 ppm, while piperidine protons show multiplet patterns between δ 1.5–3.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed mass with <2 ppm error) .

- Infrared Spectroscopy (IR) : Amide C=O stretches appear at ~1650 cm, and N-H bends at ~3300 cm .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.

- HPLC-PDA to monitor degradation products under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

- Light Sensitivity : Store in amber vials and compare UV-Vis spectra pre/post light exposure .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting receptor binding affinities)?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines vs. in vivo models, ligand concentrations). For example, discrepancies in GPCR activity may arise from differences in membrane preparation protocols .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) alongside radioligand binding assays .

- Computational Docking : Use Schrödinger Suite or AutoDock to model ligand-receptor interactions and identify steric/electronic mismatches .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

- Methodological Answer :

- Analog Synthesis : Modify the methylbenzyl group (e.g., replace with fluorobenzyl) or piperidine substituents (e.g., introduce sp-hybridized carbons) .

- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical hydrogen-bond acceptors/donors.

- In Vitro Profiling : Test analogs against off-target receptors (e.g., serotonin transporters) to assess selectivity .

Q. What in vitro/in vivo models are appropriate for evaluating the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- In Vitro :

- Caco-2 Monolayers : Predict intestinal permeability (P).

- Microsomal Stability : Incubate with liver microsomes to estimate metabolic clearance .

- In Vivo :

- Rodent PK Studies : Administer IV/PO doses (e.g., 5 mg/kg) and measure plasma half-life via LC-MS/MS .

- Tissue Distribution : Use radiolabeled compound (e.g., ) to quantify brain penetration .

Q. How do formulation excipients impact the compound’s solubility and bioavailability?

- Methodological Answer :

- Solubility Screening : Test in PEG-400, cyclodextrins, or lipid-based carriers using shake-flask method .

- Nanoparticle Encapsulation : Use PLGA or liposomes to enhance dissolution rate (characterize via dynamic light scattering) .

- In Vivo Correlation : Compare AUC (area under the curve) of free vs. formulated compound in rat models .

Data Contradiction Analysis

Q. Conflicting reports on synthetic yields: How to troubleshoot low reproducibility?

- Methodological Answer :

- Reagent Purity : Verify amine starting material purity via titration or NMR .

- Reaction Monitoring : Use TLC or inline IR to detect intermediate formation (e.g., amide coupling vs. side-product oxidation) .

- Scale-Up Effects : Assess mixing efficiency (e.g., switch from batch to flow chemistry for exothermic reactions) .

Q. Discrepancies in reported IC values for enzyme inhibition: What factors contribute?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.